Cas no 2769-41-7 (Benzeneacetamide, a-ethyl-N-(4-hydroxyphenyl)-)

2769-41-7 structure
Product name:Benzeneacetamide, a-ethyl-N-(4-hydroxyphenyl)-
Benzeneacetamide, a-ethyl-N-(4-hydroxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetamide, a-ethyl-N-(4-hydroxyphenyl)-
- N-(4-Hydroxyphenyl)-2-phenylbutanamide
- 2-Phenyl-buttersaeure-(4-hydroxy-anilid)
- 2-phenyl-butyric acid-(4-hydroxy-anilide)
- 4'-Hydroxy-2-phenylbutyranilide
- AC1L2AIQ
- AG-E-88442
- BRN 2135208
- BUTYRANILIDE, 4'-HYDROXY-2-PHENYL-
- CTK4G0113
- p-(N-(alpha-Phenylbutyroyl))aminophenol [French]
- p-(N-(alpha-Phenylbutyroyl))aminophenol
- DTXSID00950354
- 4-13-00-01124 (Beilstein Handbook Reference)
- 2769-41-7
- AKOS005874542
-
- Inchi: InChI=1S/C16H17NO2/c1-2-15(12-6-4-3-5-7-12)16(19)17-13-8-10-14(18)11-9-13/h3-11,15,18H,2H2,1H3,(H,17,19)
- InChI Key: CABKEOHFJPXTDL-UHFFFAOYSA-N
- SMILES: CCC(C1C=CC=CC=1)C(NC1C=CC(O)=CC=1)=O
Computed Properties
- Exact Mass: 255.12601
- Monoisotopic Mass: 255.125929
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 49.3
Experimental Properties
- Density: 1.185
- Boiling Point: 484.6°Cat760mmHg
- Flash Point: 246.9°C
- Refractive Index: 1.625
- PSA: 49.33
Benzeneacetamide, a-ethyl-N-(4-hydroxyphenyl)- Related Literature
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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